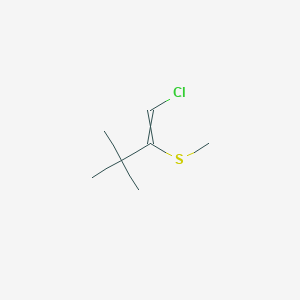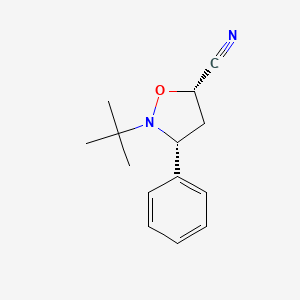
(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile: is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an oxazolidine ring, making it a versatile molecule for synthetic and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile typically involves the reaction of a suitable nitrile with an oxazolidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the oxazolidine ring. Common reagents include tert-butylamine and phenyl isocyanate, which react under controlled temperatures to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidine ring or the nitrile group.
Substitution: Substitution reactions can occur at the phenyl or tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in biological studies, particularly in the development of chiral drugs and agrochemicals. Its ability to interact with biological molecules in a stereospecific manner is crucial for understanding enzyme-substrate interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
Wirkmechanismus
The mechanism of action of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The oxazolidine ring and the nitrile group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness: Compared to similar compounds, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile stands out due to its unique combination of functional groups. The presence of both a nitrile group and an oxazolidine ring provides distinct reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
87190-45-2 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
(3R,5S)-2-tert-butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-8,12-13H,9H2,1-3H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
UFSNJTFWSSKMPS-QWHCGFSZSA-N |
Isomerische SMILES |
CC(C)(C)N1[C@H](C[C@H](O1)C#N)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)N1C(CC(O1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


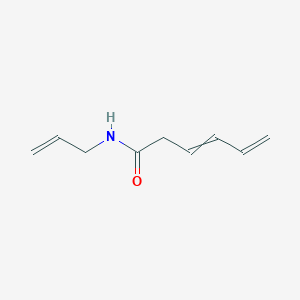
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
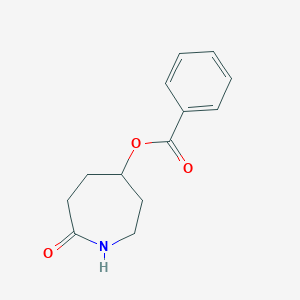
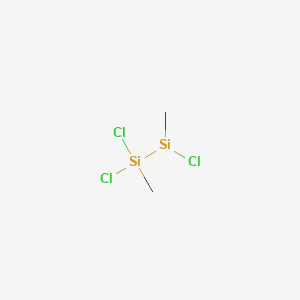

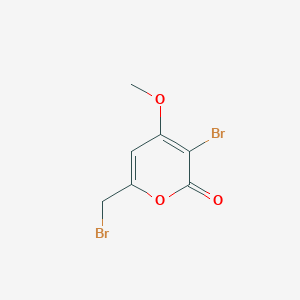
![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)
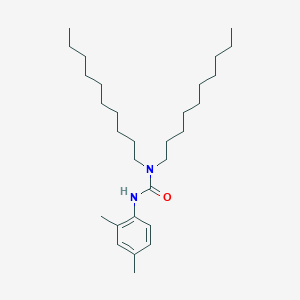
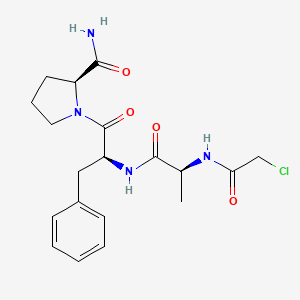
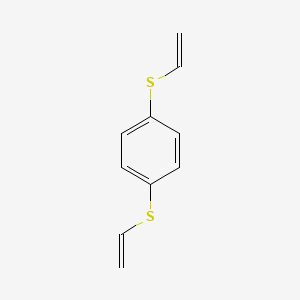
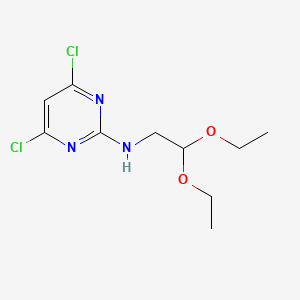
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
